1-Chloro-3-fluoroisopropanol 1-Chloro-3-fluoroisopropanol
Brand Name: Vulcanchem
CAS No.: 453-11-2
VCID: VC21138745
InChI: InChI=1S/C3H6ClFO/c4-1-3(6)2-5/h3,6H,1-2H2
SMILES: C(C(CCl)O)F
Molecular Formula: C3H6ClFO
Molecular Weight: 112.53 g/mol

1-Chloro-3-fluoroisopropanol

CAS No.: 453-11-2

Cat. No.: VC21138745

Molecular Formula: C3H6ClFO

Molecular Weight: 112.53 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-3-fluoroisopropanol - 453-11-2

Specification

CAS No. 453-11-2
Molecular Formula C3H6ClFO
Molecular Weight 112.53 g/mol
IUPAC Name 1-chloro-3-fluoropropan-2-ol
Standard InChI InChI=1S/C3H6ClFO/c4-1-3(6)2-5/h3,6H,1-2H2
Standard InChI Key ZNKJYZHZWALQNX-UHFFFAOYSA-N
SMILES C(C(CCl)O)F
Canonical SMILES C(C(CCl)O)F

Introduction

Chemical Identity and Structure

1-Chloro-3-fluoroisopropanol is characterized by a three-carbon backbone with hydroxyl, chloro, and fluoro functional groups. The presence of these halogen substituents significantly impacts its chemical behavior and applications.

Basic Identification

The compound is identified by the following key parameters:

ParameterValue
Chemical Name1-Chloro-3-fluoroisopropanol
CAS Registry Number453-11-2
Molecular FormulaC₃H₆ClFO
IUPAC Name1-chloro-3-fluoropropan-2-ol
Synonyms1-chloro-3-fluoro-2-propanol, 2-propanol,1-chloro-3-fluoro-

The structure consists of a propan-2-ol skeleton with chlorine substituted at the 1-position and fluorine at the 3-position, giving it distinctive chemical properties due to the differential electronegativity of these halogens .

Physical and Chemical Properties

1-Chloro-3-fluoroisopropanol exhibits properties characteristic of halogenated alcohols, with some distinctive features due to its specific substitution pattern.

Physical Properties

The compound presents as a colorless to pale yellow liquid at standard conditions with the following physical characteristics:

PropertyValue
Molecular Weight112.53 g/mol
Physical StateLiquid
Density1.3 g/cm³ at 25°C
Boiling Point158.1°C at 760 mmHg
Melting PointNot available
Flash Point49.4°C
Refractive Index1.428

These properties make it suitable for various chemical processes and applications, particularly as an intermediate in synthesis .

Chemical Properties

The compound demonstrates reactivity patterns influenced by both its hydroxyl group and halogen substituents:

PropertyValue
LogP0.5556
PSA (Polar Surface Area)20.23000
Vapor Pressure0.951 mmHg at 25°C
SolubilitySoluble in organic solvents
Index of Refraction1.438

The presence of the hydroxyl group provides hydrogen bonding capabilities, while the halogens (particularly the fluorine) influence its electronic properties and reactivity .

Synthesis and Preparation

While the search results don't provide specific synthesis methods for 1-chloro-3-fluoroisopropanol, the production of halogenated alcohols typically involves several established methods.

Applications and Uses

1-Chloro-3-fluoroisopropanol finds diverse applications across several fields, with its primary use being in pharmaceutical synthesis.

Pharmaceutical Applications

The compound serves as an important pharmaceutical intermediate in the synthesis of various medicinal compounds . Its dual halogen functionality provides versatile options for further derivatization and the creation of more complex molecular structures.

Chemical Synthesis

In organic synthesis, 1-chloro-3-fluoroisopropanol can serve as a building block for:

  • Creating more complex organofluorine compounds

  • Preparing specialty polymers

  • Synthesizing chiral auxiliaries for asymmetric synthesis

The presence of both chloro and fluoro substituents allows for selective transformations, expanding its utility in multi-step synthesis pathways.

Stereochemistry

The compound contains a stereogenic center at the C-2 position (the carbon bearing the hydroxyl group), resulting in potential stereoisomers.

Stereoisomers

Both enantiomers of 1-chloro-3-fluoroisopropanol exist:

  • (R)-1-Chloro-3-fluoroisopropanol

  • (S)-1-Chloro-3-fluoroisopropanol

The stereochemistry significantly impacts the compound's biological activity and application in asymmetric synthesis. The (S)-enantiomer (CAS No. 189937-19-7) is particularly noted for its potential applications in stereoselective reactions.

Importance in Pharmaceutical Applications

The stereochemical purity of 1-chloro-3-fluoroisopropanol is crucial when used as an intermediate in the synthesis of pharmaceutical compounds, as different enantiomers can exhibit dramatically different biological activities.

Hazard TypeClassification
Physical HazardsFlammable liquid and vapor (Category 3)
Health HazardsHarmful if swallowed (Category 4)
Harmful in contact with skin (Category 4)
Toxic if inhaled (Category 3)

These hazard classifications mandate specific handling procedures and safety equipment .

First Aid Measures

In case of exposure, the following first aid measures are recommended:

  • Skin contact: Remove contaminated clothing and wash affected area with copious amounts of water

  • Eye contact: Flush with water for at least 15 minutes

  • Inhalation: Move to fresh air and seek medical attention

  • Ingestion: Wash mouth with water and seek immediate medical attention

Related Compounds

Several compounds are structurally or functionally related to 1-chloro-3-fluoroisopropanol.

Gliftor

Gliftor (CAS No. 8065-71-2) is a mixture containing 1-chloro-3-fluoro-2-propanol and 1,3-difluoro-2-propanol. It exhibits similar properties but with modified reactivity due to the mixture composition .

Other Halogenated Propanols

Other related compounds include:

  • 3-Chloro-1-propanol (CAS No. 627-30-5)

  • 2-Propanol, 1-chloro- (CAS No. 127-00-4)

  • trans-1-Chloro-3,3,3-trifluoropropene (R1233zd)

These compounds share structural similarities but differ in their physical properties, reactivity, and applications .

Supplier InformationSpecifications
Purity95-96%
Packaging Sizes1g, 5g, 25g
Storage RecommendationsStore in cool, dry conditions in well-sealed containers
IncompatibilitiesStrong oxidizing agents

These commercial products are primarily intended for research and development applications in laboratory settings .

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